molecular formula C17H18ClNOS B2388299 (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone CAS No. 1797726-68-1

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone

Cat. No. B2388299
CAS RN: 1797726-68-1
M. Wt: 319.85
InChI Key: STOVVSPHRJOSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, also known as CPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAM is a member of the azepane class of compounds and is a synthetic analog of the natural compound, GABA.

Scientific Research Applications

Molecular Docking and Antibacterial Activity

A comprehensive study focused on the synthesis and characterization of novel compounds including variations of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone. These compounds were analyzed using various spectral techniques and density functional theory (DFT) calculations to understand their structural properties. The research highlighted the importance of structural optimization and theoretical vibrational spectra interpretation. A notable aspect of the study was the use of molecular docking to investigate the antibacterial activity of the compound, suggesting potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Luminescence Switching

Another significant application involves a donor-acceptor molecule structurally similar to this compound, which demonstrates the ability to switch between delayed fluorescence and room-temperature phosphorescence. This property is crucial for the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the compound's relevance in material science and technology (Wen et al., 2021).

Anti-inflammatory and Antibacterial Agents

Research into novel pyrazoline derivatives, including those related to this compound, showcases their synthesis and evaluation as potential anti-inflammatory and antibacterial agents. This study not only explores the compounds' biological activities but also emphasizes their synthesis efficiency through microwave-assisted methods, providing a green chemistry perspective on drug development (Ravula et al., 2016).

Aza-Piancatelli Rearrangement

The compound's framework has been utilized in studies exploring the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This chemical transformation highlights the compound's versatility in synthetic organic chemistry, providing pathways to novel heterocyclic compounds with potential pharmacological applications (Reddy et al., 2012).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOVVSPHRJOSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.